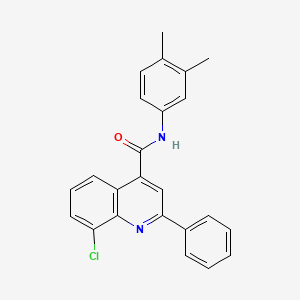
8-chloro-N-(3,4-dimethylphenyl)-2-phenylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-chloro-N-(3,4-dimethylphenyl)-2-phenylquinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-N-(3,4-dimethylphenyl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the quinoline core, followed by the introduction of the chloro, phenyl, and carboxamide groups. Common reagents used in these reactions include chlorinating agents, phenylating agents, and carboxylating agents. The reaction conditions may vary, but they generally require controlled temperatures and the use of catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
8-chloro-N-(3,4-dimethylphenyl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
8-chloro-N-(3,4-dimethylphenyl)-2-phenylquinoline-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-chloro-N-(3,4-dimethylphenyl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
8-chloro-N-(3,4-dimethylphenyl)-2-phenylquinoline-4-carboxamide: shares structural similarities with other quinoline derivatives, such as chloroquine and quinine.
Chloroquine: Known for its antimalarial properties.
Quinine: Also used as an antimalarial agent and has additional medicinal uses.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential applications. Its combination of functional groups and molecular configuration differentiates it from other quinoline derivatives and contributes to its unique properties.
Properties
Molecular Formula |
C24H19ClN2O |
|---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
8-chloro-N-(3,4-dimethylphenyl)-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C24H19ClN2O/c1-15-11-12-18(13-16(15)2)26-24(28)20-14-22(17-7-4-3-5-8-17)27-23-19(20)9-6-10-21(23)25/h3-14H,1-2H3,(H,26,28) |
InChI Key |
XGTJSITVYGNVRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















